1-(2-溴苯基)-2,5-二甲基-1H-吡咯-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

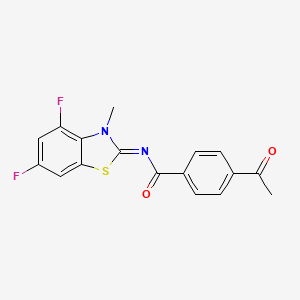

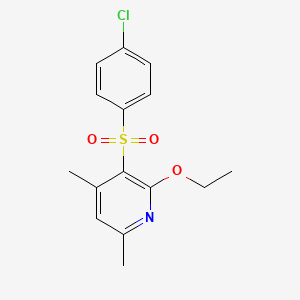

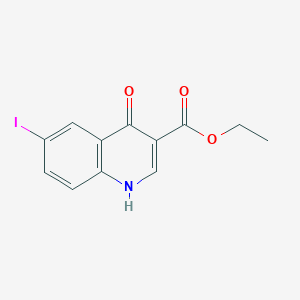

The compound “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a carboxylic acid group at the 3-position, a 2-bromophenyl group at the 1-position, and methyl groups at the 2 and 5 positions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid and 2-bromophenyl groups, and the addition of the methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, the electron-withdrawing carboxylic acid group, and the electron-donating methyl groups. The bromophenyl group is also an important structural feature, as the bromine atom could potentially be used as a leaving group in further reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .科学研究应用

钯催化反应

Bae和Cho(2014年)的一项研究重点介绍了β-溴-α,β-不饱和羧酸在钯催化的羰基化环化过程中的应用。这种方法涉及在一氧化碳压力下使用2,2-二甲基肼,产生1-(二甲氨基)-1H-吡咯-2,5-二酮,表明溴苯基-吡咯衍生物在合成含氮杂环化合物中的效用,而含氮杂环化合物在许多生物活性分子中很常见(Yeon Kyu Bae & C. Cho, 2014)。

吡咯基甲酰胺的合成

Bijev、Prodanova和Nankov(2003年)通过酰氯合成了具有潜在药理学价值的新型1H-1-吡咯基甲酰胺,展示了吡咯衍生物在药物化学中的灵活性。合成的化合物通过各种光谱技术表征,进一步强调了吡咯基化合物的在开发新治疗剂中的重要性(A. Bijev, P. Prodanova, & A. Nankov, 2003)。

发光聚合物

张和Tieke(2008年)探索了含有四芳基吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物的合成和特性,该单元在常见有机溶剂中表现出强烈的荧光和溶解性。这项工作证明了溴苯基-吡咯衍生物在为光电应用创造高发光材料方面的潜力(Kai A. I. Zhang & B. Tieke, 2008)。

用于C-C偶联的钯催化剂

Mazet和Gade(2001年)报道了一种源自吡咯化合物的钯催化剂,展示了其在铃木型C-C偶联反应中的高活性。这一发现强调了吡咯衍生物在促进复杂有机合成中的作用,特别是在碳原子之间形成键,这是构建有机骨架的基本步骤(C. Mazet & L. Gade, 2001)。

可见光介导的环化

Das、Ghosh和Koenig(2016年)开发了一种通过N-芳基吡咯与芳基炔烃的可见光介导环化来合成吡咯并[1,2-a]喹啉和乌拉嗪的方法。这项研究表明了溴苯基-吡咯衍生物在绿色化学中的应用,利用可见光促进化学反应,而不需要过渡金属催化剂(Amrita Das, I. Ghosh, & B. Koenig, 2016)。

作用机制

Target of Action

Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Result of Action

The potential result of its participation in suzuki–miyaura (sm) cross-coupling reactions could be the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are only marginally stable in water . This suggests that the compound’s stability and efficacy could potentially be influenced by environmental factors such as pH and temperature.

未来方向

属性

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLBMRNCDQWFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2771017.png)

![2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2771028.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)